2-Bromo-7-nitroquinoxaline
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Overview
Description
2-Bromo-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4BrN3O2 . It is a derivative of quinoxaline, a compound known for its diverse biological and industrial applications . The presence of both bromine and nitro groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitroquinoxaline typically involves the nitration of 2-bromoquinoxaline. This can be achieved by reacting 2-bromoquinoxaline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium iodide can yield 2-iodo-7-nitroquinoxaline.
Reduction Reactions: Reduction of the nitro group yields 2-bromo-7-aminoquinoxaline.
Scientific Research Applications
2-Bromo-7-nitroquinoxaline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor functions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, organic semiconductors, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Bromo-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . These interactions can inhibit enzyme activities or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
- 6-Fluoro-7-nitroquinoxaline
- 6-Chloro-7-nitroquinoxaline
- 6-Iodo-7-nitroquinoxaline
Comparison: 2-Bromo-7-nitroquinoxaline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts . The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C8H4BrN3O2 |
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Molecular Weight |
254.04 g/mol |
IUPAC Name |
2-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H |
InChI Key |
VXBZNABHNLGWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
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